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In the landscape of targeted therapies, the selective inhibition of deubiquitinating enzymes

(DUBs) has emerged as a promising strategy for combating various diseases, particularly

cancer. Among the DUBs, Ubiquitin-Specific Protease 28 (USP28) has garnered significant

attention due to its role in stabilizing oncoproteins like c-Myc. This guide provides a detailed

comparison of two prominent USP28 inhibitors, Usp28-IN-4 and AZ1, with a focus on their

selectivity, potency, and the experimental methodologies used for their characterization. This

objective analysis is intended to assist researchers, scientists, and drug development

professionals in making informed decisions for their research.

At a Glance: Key Performance Metrics
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Feature Usp28-IN-4 AZ1

Primary Target(s) USP28 USP28 and USP25

Reported IC50 (USP28) 0.04 µM[1]
0.7 µM - 0.98 µM (biochemical)

[2][3]

Reported IC50 (USP25)

Not reported, but described as

highly selective over other

USPs

0.62 µM - 3.47 µM

(biochemical)[2][3]

Cellular Potency (EC50) Not explicitly reported
>30 µM (USP28), ~10-30 µM

(USP25)

Selectivity Profile

Highly selective over USP2,

USP7, USP8, USP9x, UCHL3,

and UCHL5[1]

Dual inhibitor of USP25 and

USP28; reported to be

selective over other DUBs in

profiling assays[3][4]

Mechanism of Action

Inhibits USP28 catalytic

activity, leading to c-Myc

degradation[1]

Non-competitive inhibitor of

USP25 and USP28[2]

In-Depth Selectivity Analysis
Usp28-IN-4 is characterized as a potent and highly selective inhibitor of USP28. Published

data indicates an impressive IC50 value of 0.04 µM for USP28.[1] Critically, it demonstrates

high selectivity against other ubiquitin-specific proteases, including USP2, USP7, USP8,

USP9x, as well as ubiquitin C-terminal hydrolases UCHL3 and UCHL5.[1] This high degree of

selectivity is a significant advantage in research settings to probe the specific functions of

USP28 with minimal off-target effects.

AZ1, in contrast, is a dual inhibitor, targeting both USP28 and its closest homolog, USP25.[2][4]

The structural basis for this bi-specificity lies in the identical nature of the inhibitor-binding sites

of both enzymes.[5] Biochemical assays have reported IC50 values for AZ1 in the range of 0.7

µM to 0.98 µM for USP28 and 0.62 µM to 3.47 µM for USP25.[2][3] However, it is noteworthy

that in cellular assays, AZ1 displays a more pronounced activity towards USP25.[6] One study

utilizing activity-based protein profiling (ABPP) in a cellular context revealed that while AZ1

strongly engaged with USP25, it had minimal impact on USP28.[3] This highlights the
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importance of evaluating inhibitor performance in both biochemical and cellular systems.

Despite its dual action on USP25 and USP28, AZ1 has been reported to be selective over

other DUBs.[3][4]

Signaling Pathway and Experimental Workflow
The following diagram illustrates the established signaling pathway involving USP28 and its

substrate c-Myc, which is a key focus for both Usp28-IN-4 and AZ1.
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Caption: A diagram of the USP28-c-Myc signaling pathway.

The workflow for assessing inhibitor selectivity often involves a combination of biochemical and

cellular assays.
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Inhibitor Selectivity Profiling Workflow

Inhibitor Compound
(Usp28-IN-4 or AZ1)

Biochemical Assay
(e.g., Ub-AMC/Ub-Rho110)

Cellular Assay
(e.g., ABPP in cell lysate)
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Generate Selectivity Profile
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Caption: A generalized workflow for inhibitor selectivity profiling.

Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental

methodologies. Below are outlines of the key assays cited in the characterization of Usp28-IN-
4 and AZ1.

Deubiquitinase Activity Assay (Ub-AMC/Ub-Rho110)
This is a common in vitro method to measure the enzymatic activity of DUBs and the potency

of their inhibitors.

Principle: This assay utilizes a fluorogenic substrate, either Ubiquitin-7-amino-4-

methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine110 (Ub-Rho110). In its conjugated form,

the fluorophore (AMC or Rhodamine110) is quenched. Upon cleavage of the isopeptide
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bond by a DUB, the fluorophore is released, resulting in a measurable increase in

fluorescence.

Protocol Outline:

Reagent Preparation: Recombinant human DUB enzyme and the inhibitor (Usp28-IN-4 or

AZ1) at various concentrations are prepared in an appropriate assay buffer (e.g., Tris-HCl,

DTT, and a surfactant). The Ub-AMC or Ub-Rho110 substrate is also prepared in the

assay buffer.

Reaction Initiation: The DUB enzyme is pre-incubated with the inhibitor for a defined

period. The reaction is then initiated by the addition of the fluorogenic substrate.

Data Acquisition: The increase in fluorescence is monitored over time using a plate reader

at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and

~460 nm emission for AMC).

Data Analysis: The initial reaction velocities are calculated from the linear phase of the

fluorescence curve. IC50 values are determined by plotting the percentage of enzyme

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of

an inhibitor against a panel of enzymes in a more physiologically relevant environment, such as

cell lysates.

Principle: ABPP utilizes activity-based probes (ABPs) that are typically small molecules with

a reactive group ("warhead") that covalently binds to the active site of an enzyme. For DUBs,

ubiquitin-based probes with a C-terminal electrophile (e.g., vinylmethylester, VME) are often

used.

Protocol Outline:

Cell Lysate Preparation: Cells are lysed to release the proteome containing the active

DUBs.
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Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test

inhibitor (Usp28-IN-4 or AZ1) to allow for target engagement.

Probe Labeling: The DUB ABP is then added to the lysate. The probe will bind to the

active sites of DUBs that have not been occupied by the inhibitor.

Analysis by Mass Spectrometry or Western Blot:

Mass Spectrometry: The probe-labeled proteins are enriched (e.g., via a biotin tag on

the probe), digested, and analyzed by mass spectrometry to identify and quantify the

DUBs that were not inhibited.

Western Blot: The lysate can be run on an SDS-PAGE gel and transferred to a

membrane. The probe-labeled DUBs can be visualized using an antibody against a tag

on the probe (e.g., HA-tag). A decrease in the signal for a specific DUB in the presence

of the inhibitor indicates target engagement.

Selectivity Determination: By comparing the labeling of numerous DUBs in the presence

and absence of the inhibitor, a comprehensive selectivity profile can be generated.

Conclusion
Usp28-IN-4 and AZ1 represent two distinct classes of USP28-targeting compounds. Usp28-IN-
4 is a highly potent and selective inhibitor of USP28, making it an excellent tool for focused

studies on this particular DUB. In contrast, AZ1 is a dual inhibitor of USP25 and USP28. While

this dual activity may be a consideration for studies aiming to dissect the specific roles of

USP28, AZ1 has been valuable in contexts where the combined inhibition of both homologs is

of interest. The discrepancy between biochemical and cellular assay results for AZ1

underscores the critical importance of employing multiple experimental approaches to fully

characterize inhibitor performance. Researchers should carefully consider the selectivity

profiles and experimental contexts of these inhibitors when designing their studies and

interpreting their results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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